molecular formula C18H14O2 B1619035 trans-3,4-Dihydroxy-3,4-dihydrochrysene CAS No. 64920-32-7

trans-3,4-Dihydroxy-3,4-dihydrochrysene

Cat. No.: B1619035
CAS No.: 64920-32-7
M. Wt: 262.3 g/mol
InChI Key: XOKPMCWSKPASGO-AEFFLSMTSA-N
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Description

trans-3,4-Dihydroxy-3,4-dihydrochrysene: is a significant metabolite of chrysene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol derivative of chrysene. It is often studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dihydroxy-3,4-dihydrochrysene can be achieved through bacterial dioxygenase-catalyzed dihydroxylation of chrysene. This method involves the use of resting cells of a mutant strain of the soil bacterium Sphingomonas yanoikuyae, which produces the compound with high enantiopurity . Another synthetic route involves the chemical resolution of cis-dihydrodiols of chrysene, followed by hydrolysis to obtain the trans-dihydrodiol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves the use of strong oxidizing agents or enzymatic oxidation.

    Substitution: Can be achieved using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • cis-3,4-Dihydroxy-3,4-dihydrochrysene
  • cis-1,2-Dihydroxy-1,2,3,4-tetrahydrochrysene
  • cis,cis-3,4,9,10-chrysene tetraol

Uniqueness: trans-3,4-Dihydroxy-3,4-dihydrochrysene is unique due to its trans configuration, which affects its reactivity and biological activity compared to its cis counterparts. The trans configuration also influences its interaction with enzymes and its subsequent metabolic pathways .

Properties

IUPAC Name

(3R,4R)-3,4-dihydrochrysene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKPMCWSKPASGO-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H](C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031722
Record name trans-3,4-Dihydrochrysene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64920-32-7, 77123-19-4
Record name Chrysene-3,4-diol, 3,4-dihydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Chrysenediol, 3,4-dihydro-, (3R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Dihydrochrysene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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